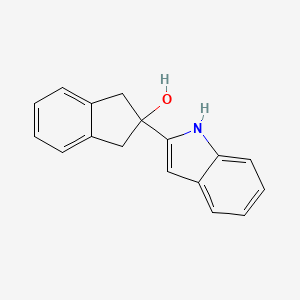
1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- is a complex organic compound that features both indene and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with indanone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of indole derivatives followed by cyclization. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the reaction. Additionally, solvent selection plays a crucial role in optimizing the reaction conditions for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, amines, and substituted indole or indene derivatives. These products can further undergo additional reactions to form more complex molecules .
Applications De Recherche Scientifique
1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .
Comparaison Avec Des Composés Similaires
1H-Indole, 2,3-dihydro-: Shares the indole structure but lacks the indene moiety.
2-Indanol: Contains the indene structure but lacks the indole moiety.
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol: Similar in structure but with an amino group instead of an indole moiety.
Uniqueness: 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- is unique due to the presence of both indole and indene moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
174349-09-8 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
2-(1H-indol-2-yl)-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C17H15NO/c19-17(10-13-6-1-2-7-14(13)11-17)16-9-12-5-3-4-8-15(12)18-16/h1-9,18-19H,10-11H2 |
Clé InChI |
DEMDTHHLOXHTEH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CC1(C3=CC4=CC=CC=C4N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)


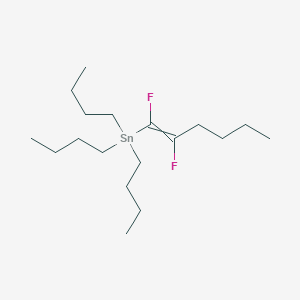
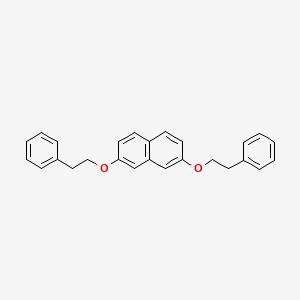

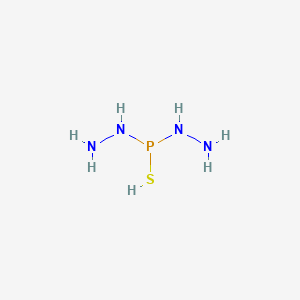
methanone](/img/structure/B12555267.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)

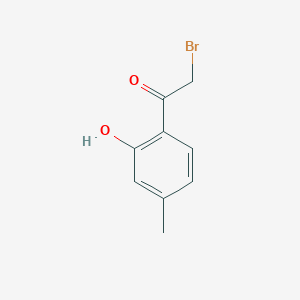
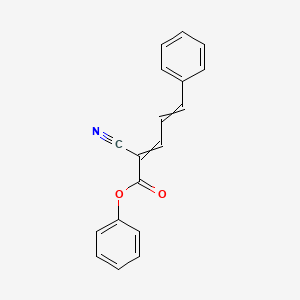
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
